molecular formula C8H13NO2 B14595618 N-Methyl-N-(3-oxopent-1-en-1-yl)acetamide CAS No. 61071-42-9

N-Methyl-N-(3-oxopent-1-en-1-yl)acetamide

Cat. No.: B14595618
CAS No.: 61071-42-9
M. Wt: 155.19 g/mol
InChI Key: IKJBNVIZKBQQRG-UHFFFAOYSA-N
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Description

N-Methyl-N-(3-oxopent-1-en-1-yl)acetamide is an organic compound with the molecular formula C8H13NO2. It is a derivative of acetamide and features a unique structure that includes both a methyl group and an oxopent-1-en-1-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-oxopent-1-en-1-yl)acetamide can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-oxopent-1-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-Methyl-N-(3-oxopent-1-en-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-oxopent-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(4-methyl-3-oxopent-1-en-1-yl)acetamide
  • N-Methyl-N-(3-oxopent-1-en-1-yl)acetamide derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61071-42-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-methyl-N-(3-oxopent-1-enyl)acetamide

InChI

InChI=1S/C8H13NO2/c1-4-8(11)5-6-9(3)7(2)10/h5-6H,4H2,1-3H3

InChI Key

IKJBNVIZKBQQRG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=CN(C)C(=O)C

Origin of Product

United States

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